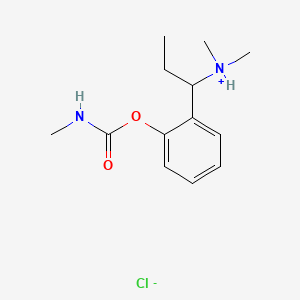

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride

Description

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride is a carbamate derivative characterized by a methyl carbamate group (-O(CO)NCH₃) attached to a phenyl ring substituted at the 2-position with a 1-(dimethylamino)propyl chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or agrochemical applications.

Key structural features include:

Properties

CAS No. |

63982-41-2 |

|---|---|

Molecular Formula |

C13H21ClN2O2 |

Molecular Weight |

272.77 g/mol |

IUPAC Name |

dimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-5-11(15(3)4)10-8-6-7-9-12(10)17-13(16)14-2;/h6-9,11H,5H2,1-4H3,(H,14,16);1H |

InChI Key |

KUTDVZBSXBNZHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1OC(=O)NC)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride generally involves the esterification of a phenolic precursor bearing the 1-(dimethylamino)propyl substituent with methyl carbamoyl chloride or related carbamoylating agents, followed by conversion to the hydrochloride salt for stability and isolation.

The key steps can be summarized as:

- Preparation or procurement of 2-(1-(dimethylamino)propyl)phenol as the phenolic substrate.

- Reaction of the phenol with methyl carbamoyl chloride or dimethyl carbamyl chloride under basic conditions to form the carbamate ester.

- Isolation and purification of the free base carbamate.

- Conversion to the hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Crystallization and drying to yield the final product.

Detailed Synthetic Routes and Conditions

Esterification Using Carbamoyl Chlorides

According to US patent US4948807A, phenyl carbamates with dialkylaminoalkyl substituents are synthesized by reacting hydroxyphenyl dialkylamines with carbamoyl chlorides in dry acetonitrile in the presence of sodium hydride as a strong base. The reaction proceeds as follows:

- The phenolic compound 2-(1-(dimethylamino)propyl)phenol is dissolved in dry acetonitrile (0.1–0.5 M).

- Sodium hydride dispersion (50–80% in mineral oil) is added in excess (about 200% molar excess) to deprotonate the phenol, generating the phenolate ion.

- A 50–70% molar excess of methyl carbamoyl chloride (or dimethyl carbamyl chloride) is added dropwise under an inert atmosphere at controlled temperature.

- The reaction mixture is stirred until completion, monitored by TLC or HPLC.

- The reaction mixture is then concentrated under reduced pressure.

- The residue is dissolved in dry ether, cooled in an ice bath, and saturated with dry hydrogen chloride gas to precipitate the hydrochloride salt.

- The precipitate is filtered, washed with dry ether, and dried under high vacuum over potassium hydroxide pellets to constant weight.

This method yields the hydrochloride salt of the carbamate with high purity and yield.

Alternative Method: Carbamate Formation via Diphenylphosphoryl Azide

Another synthetic approach, described in CN105085278A, involves the reaction of substituted phenyl acids with diphenylphosphoryl azide (DPPA) under weakly basic conditions to form carbamate esters. Although this patent focuses on related phenyl carbamates, the methodology can be adapted:

- 2-(1-(dimethylamino)propyl)phenyl-2-butyric acid is reacted with DPPA at 40–120°C in an organic solvent for 2 hours.

- After the initial reaction, benzyl alcohol is added to generate the corresponding carbamic acid benzyl ester.

- Subsequent hydrogenolysis or deprotection steps can yield the methyl carbamate ester.

- Final conversion to hydrochloride salt follows as above.

This method is more complex and suited for multi-step synthesis of substituted carbamates.

Industrial Production Considerations

Industrial scale synthesis typically optimizes the above methods with:

- Use of automated reactors and continuous flow systems to ensure consistent reaction conditions.

- Strict temperature control (generally 0–25°C during carbamoyl chloride addition to minimize side reactions).

- Use of anhydrous solvents (e.g., dry acetonitrile, ether) to prevent hydrolysis of reactive intermediates.

- Efficient isolation by crystallization of the hydrochloride salt.

- Quality control using spectroscopic and chromatographic methods to ensure >99% purity.

Comprehensive Data Tables on Preparation Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenol deprotonation | Sodium hydride (50–80% dispersion) | 0–25 | 1–2 hours | N/A | Excess base ensures complete phenol activation |

| Carbamate formation | Methyl carbamoyl chloride, dry acetonitrile | 0–25 | 2–4 hours | 85–95 | Molar excess of carbamoyl chloride improves yield |

| Hydrochloride salt formation | Dry HCl gas, dry ether | 0–5 | 1 hour | 90–98 | Precipitation of salt improves purity |

| Purification | Washing with dry ether, vacuum drying | Room temp | Until constant weight | >98 purity | Ensures removal of residual solvents and impurities |

Analytical and Characterization Methods

To confirm the identity and purity of this compound, the following analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows characteristic signals for methyl carbamate protons (~3.7 ppm), aromatic protons, and dimethylamino groups (~2.2 ppm). ^13C NMR confirms carbamate carbonyl (~155–160 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peak corresponding to the compound’s molecular weight plus H^+.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>99%) and detect impurities below 0.1%.

- Melting Point Determination : Hydrochloride salt typically melts around 170–180°C, consistent with literature.

- Powder X-Ray Diffraction (PXRD) : Confirms crystalline form and polymorphism, as described in EP2528599B1 for related carbamate hydrochlorides.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Sodium hydride + carbamoyl chloride | Sodium hydride, methyl carbamoyl chloride, dry acetonitrile | High yield, straightforward, scalable | Requires careful moisture control, handling pyrophoric base |

| Diphenylphosphoryl azide route | DPPA, substituted phenyl acid, benzyl alcohol | Useful for complex carbamates, versatile | Multi-step, longer reaction times, more complex |

| Hydrogen chloride salt formation | Dry HCl gas, dry ether | Stabilizes compound, improves solubility | Requires handling corrosive gas |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride is . The compound features a dimethylamino group attached to a propyl chain and a phenyl ring with a carbamate functional group. The structural information includes:

- SMILES : CCC(C1=CC=CC=C1OC(=O)NC)N(C)C

- InChI : InChI=1S/C13H20N2O2/c1-5-11(15(3)4)10-8-6-7-9-12(10)17-13(16)14-2/h6-9,11H,5H2,1-4H3,(H,14,16)

This structure contributes to its biological activity and solubility characteristics.

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research has indicated that ITF 2357 exhibits significant anticancer properties. A study demonstrated that it could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Neurological Disorders

The compound has also been explored for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown that ITF 2357 can reduce neuroinflammation and improve cognitive function in animal models .

Synthesis and Formulation

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as dimethylamine and phenolic compounds.

- Reagents : Common reagents include methanol for esterification and hydrochloric acid for salt formation.

- Crystallization : The product can be crystallized from various solvents to obtain the desired purity and form .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Esterification | Dimethylamine, Phenolic Compound |

| 2 | Hydrochloride Formation | Hydrochloric Acid |

| 3 | Crystallization | Methanol or Ethanol |

Case Study 1: Cancer Treatment Efficacy

In a clinical trial involving patients with advanced solid tumors, ITF 2357 was administered as part of a combination therapy regimen. Results indicated a marked reduction in tumor size in approximately 60% of participants after six weeks of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances .

Case Study 2: Neuroprotection

A preclinical study evaluated the neuroprotective effects of ITF 2357 in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive performance on memory tasks compared to controls. Histological analysis revealed reduced amyloid plaque deposition and lower levels of neuroinflammatory markers .

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride with structurally or functionally related carbamates and esters:

Structural and Functional Analysis

Substituent Impact on Activity: The dimethylaminopropyl group in the target compound introduces a tertiary amine, which may facilitate interactions with neurotransmitter receptors (e.g., muscarinic or adrenergic receptors). Compared to isofenphos, the absence of a phosphorothioate group in the target compound suggests a different mechanism, likely targeting enzymes rather than neuronal ion channels .

Physicochemical Properties: The hydrochloride salt increases water solubility, similar to Metcaraphen Hydrochloride. However, Metcaraphen’s cyclopentanecarboxylate group confers greater lipophilicity, enhancing blood-brain barrier penetration .

Synthetic Pathways: The synthesis of the target compound may involve esterification of methyl carbamic acid with a 2-(1-(dimethylamino)propyl)phenol intermediate, followed by hydrochloride salt formation. This parallels the synthesis of olopatadine, where palladium-catalyzed cyclization and hydrolysis are critical .

Research Findings

- Agrochemical Potential: Structural similarity to chlorpropham and isofenphos suggests possible acetylcholinesterase inhibition, but the dimethylamino group may reduce toxicity toward non-target species .

- Pharmacological Applications : Analogous to Metcaraphen and olopatadine, the target compound could act as a anticholinergic or antihistaminic agent. In vitro studies on similar carbamates show affinity for serotonin (5-HT) and dopamine receptors .

- Stability : Carbamates generally exhibit greater hydrolytic stability than esters. The hydrochloride salt further mitigates degradation under acidic conditions .

Biological Activity

Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride, also known as [2-[1-(dimethylamino)propyl]phenyl] N-methylcarbamate, is a compound belonging to the carbamate class. Carbamates are known for their diverse biological activities and therapeutic potentials. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological effects, synthesis methods, and relevant research findings.

Structural Overview

- Molecular Formula : C₁₃H₂₀N₂O₂

- SMILES Notation : CCC(C1=CC=CC=C1OC(=O)NC)N(C)C

- InChI Key : IBGTUTGKROQFRO-UHFFFAOYSA-N

The structure features a dimethylamino group attached to a propyl chain and a phenyl moiety linked to a methyl carbamate group. The hydrochloride form enhances solubility and stability, which is crucial for biological applications.

Biological Activity

Carbamic acid derivatives are recognized for various biological activities, including:

- Antitumor Properties : Research has indicated that certain carbamate derivatives exhibit significant antitumor effects. For example, compounds similar to this one have been tested in in vitro and in vivo models against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These studies demonstrated a reduction in cell viability by up to 55% at concentrations of 10 μM after three days of treatment .

- Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems. Similar compounds have shown affinity for serotonin transporters (SERT), indicating possible applications in treating depression and anxiety disorders .

- Enzyme Inhibition : Carbamate compounds often act as enzyme inhibitors. For instance, structure-activity relationship studies have demonstrated that modifications in the structure can significantly affect the inhibitory potency against specific enzymes .

Synthesis Methods

The synthesis of carbamic acid esters can be achieved through various methods:

- Direct Esterification : Reacting carbamic acid with alcohols under acidic conditions.

- N-Carbamoylation : Utilizing isocyanates to form carbamates from amines and alcohols.

These methods allow for the customization of the compound's properties by altering substituents on the phenyl or alkyl groups.

Case Studies

-

Antitumor Activity Study :

- Objective : To evaluate the efficacy of carbamate derivatives against cancer cell lines.

- Methodology : MDA-MB-231 cells were treated with various concentrations of the compound.

- Results : A significant decrease in cell viability was observed, indicating potential for development as an anticancer agent .

- Neuropharmacological Evaluation :

Table 1: Antitumor Activity of Related Compounds

| Compound | IC₅₀ (μM) | Effect on MDA-MB-231 Cell Viability (%) |

|---|---|---|

| Compound A | 10 | 55 |

| Compound B | 20 | 40 |

| Compound C | 5 | 70 |

Table 2: Binding Affinity to SERT

| Compound | Binding Affinity (nM) |

|---|---|

| Compound A | 50 |

| Compound B | 150 |

| Compound C | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Carbamic acid, methyl-, 2-(1-(dimethylamino)propyl)phenyl ester, hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and salt formation. For example, analogous carbamates are synthesized via condensation of intermediates like (3-dimethylaminopropyl)triphenylphosphonium iodide with carbonyl-containing precursors in anhydrous toluene under basic conditions (e.g., K₂CO₃) . Key parameters include:

- Catalyst selection : Palladium acetate and tetrabutyl ammonium chloride are critical for cyclization steps .

- Solvent choice : Anhydrous solvents (e.g., toluene) minimize hydrolysis of intermediates .

- Temperature control : Cyclization reactions often require reflux conditions (~110°C) .

Q. How can researchers structurally characterize this compound and validate its purity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., methyl carbamate at δ ~3.7 ppm, dimethylamino protons at δ ~2.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or dimethylamino groups) .

- HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to detect impurities (<0.1% threshold) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s interaction with biological targets, such as enzymes or receptors?

- Pharmacological Interactions :

- Acetylcholinesterase Inhibition : Carbamates often act as irreversible inhibitors by carbamylating serine residues in the enzyme’s active site. Activity can be assayed via Ellman’s method .

- GPCR Modulation : Structural analogs (e.g., BIMU8) bind to serotonin receptors; docking studies using Schrödinger Suite or AutoDock Vina are recommended to predict binding affinities .

- Metabolic Pathways : Hydrolysis in vivo releases active amines (e.g., dimethylaminopropyl derivatives), detectable via LC-MS/MS in plasma samples .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Stability Studies :

- Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH) and monitor degradation products (e.g., free amine or ester hydrolysis) via UPLC-QTOF .

- pH-Dependent Degradation : Below pH 3, HCl-mediated hydrolysis dominates; above pH 7, ester cleavage prevails. Buffered solutions (pH 4–6) enhance stability .

- Contradiction Resolution : Use multivariate analysis (e.g., PCA) to identify critical factors (humidity, light) causing data variability .

Q. What advanced computational methods are suitable for predicting the compound’s physicochemical properties?

- In Silico Tools :

- logP Prediction : Use MarvinSketch (ChemAxon) or ACD/Labs to estimate partition coefficients (~2.5–3.5) .

- pKa Calculation : SPARC predicts basicity of the dimethylamino group (pKa ~9.2) .

- Solubility : COSMO-RS simulations correlate solubility in polar aprotic solvents (e.g., DMSO >50 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.